rac-cis Dorzolamide Hydrochloride

Pharmaceutical Quality Control Regulatory Science Impurity Profiling

rac-cis Dorzolamide Hydrochloride is the sole USP Dorzolamide Related Compound B and EP Impurity B reference standard, mandated for system suitability, impurity quantification, and chiral purity determination in dorzolamide hydrochloride ophthalmic solutions and dorzolamide-timolol combination products. Its stereochemical identity as the racemic cis-diastereomer renders it scientifically irreplaceable for pharmacopeial compliance, batch release testing, and stability-indicating method validation. Secure your supply chain with the definitive orthogonal calibrant for dorzolamide impurity profiling.

Molecular Formula C10H17ClN2O4S3
Molecular Weight 360.9 g/mol
Cat. No. B12291650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-cis Dorzolamide Hydrochloride
Molecular FormulaC10H17ClN2O4S3
Molecular Weight360.9 g/mol
Structural Identifiers
SMILESCCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl
InChIInChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H
InChIKeyOSRUSFPMRGDLAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac-cis Dorzolamide Hydrochloride: Pharmacopeial Impurity Standard and Analytical Reference Material for Carbonic Anhydrase Inhibitor Research


rac-cis Dorzolamide Hydrochloride (CAS 120279-37-0), also designated as Dorzolamide Related Compound B (USP) and Dorzolamide EP Impurity B, is a stereochemically defined sulfonamide derivative within the thienothiopyran-2-sulfonamide class of carbonic anhydrase (CA) inhibitors . This compound, formally (4RS,6SR)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide monohydrochloride, represents the racemic cis-diastereomer of dorzolamide hydrochloride, the active pharmaceutical ingredient (API) in ophthalmic formulations for glaucoma management [1]. Distinct from the clinically employed (4S,6S)-trans enantiomer, this compound is exclusively utilized as an analytical reference standard for pharmaceutical quality control, impurity profiling, and chiral method development, as delineated in United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs [2].

Stereochemical and Pharmacopeial Barriers to Substituting rac-cis Dorzolamide Hydrochloride in Analytical Workflows


Interchangeability of carbonic anhydrase inhibitors is untenable in analytical and quality control contexts due to stringent pharmacopeial identity specifications and stereochemical requirements. The clinically active dorzolamide hydrochloride is exclusively the (4S,6S)-trans enantiomer, and the presence of the cis-diastereomer, as represented by rac-cis Dorzolamide Hydrochloride, constitutes a regulated impurity [1]. Generic substitution with alternative CA inhibitors (e.g., brinzolamide, acetazolamide) is inapplicable for impurity profiling, as these compounds lack the requisite stereochemical identity and do not co-elute with dorzolamide-related substances under validated chromatographic conditions [2]. Furthermore, the USP and EP monographs mandate the use of Dorzolamide Related Compound B as the specific reference standard for system suitability and impurity quantification in dorzolamide hydrochloride ophthalmic solutions and dorzolamide-timolol combination products [3]. Consequently, this compound's utility is defined not by its CA inhibitory potency, but by its role as an orthogonal, pharmacopeially designated calibrant for ensuring pharmaceutical purity and batch consistency, rendering substitution scientifically invalid and regulatorily non-compliant.

rac-cis Dorzolamide Hydrochloride: Quantitative Differentiation Evidence for Analytical and Pharmaceutical Procurement


Pharmacopeial Impurity Designation: USP Dorzolamide Related Compound B for Regulatory Compliance

rac-cis Dorzolamide Hydrochloride is the official USP Reference Standard designated as 'Dorzolamide Related Compound B' for the analysis of dorzolamide hydrochloride ophthalmic solutions and fixed-dose combination products with timolol [1]. In contrast, alternative carbonic anhydrase inhibitors (e.g., brinzolamide, acetazolamide, methazolamide) are not recognized by USP monographs for this purpose and cannot substitute as impurity markers due to their distinct molecular structures and chromatographic behavior [2].

Pharmaceutical Quality Control Regulatory Science Impurity Profiling USP Monograph

Stereochemical Differentiation: Chiral Separation of rac-cis Diastereomer from (4S,6S)-trans API

Chiral HPLC methods have been developed to resolve the four stereoisomers of dorzolamide, enabling the quantification of the rac-cis diastereomer at levels as low as 0.1% relative to the (4S,6S)-trans active enantiomer [1]. This level of detection is critical for pharmaceutical purity assessment, as the cis-isomer is considered an impurity in the final drug substance. Such chiral resolution is not achievable with achiral methods or with alternative CA inhibitors, underscoring the unique utility of this compound as a reference standard [2].

Chiral Chromatography Stereoisomer Analysis Analytical Method Validation

Comparative Carbonic Anhydrase II Inhibition: Target Compound vs. Clinically Used CAIs

While the active (4S,6S)-trans dorzolamide exhibits potent inhibition of human carbonic anhydrase II (hCA II) with a Ki of 1.9 nM and an IC50 of 0.18 nM , the inhibition profile of the rac-cis diastereomer is not directly reported. However, comparative data for other clinically employed CA inhibitors contextualize the potency of the dorzolamide scaffold: brinzolamide exhibits an IC50 of 3.19 nM for hCA II ; acetazolamide displays a Ki of 12 nM for hCA II [1]; and methazolamide has a Ki of 14 nM for hCA II . The substantial difference in hCA II inhibition between the active trans-enantiomer and these alternative agents highlights the sensitivity of CA inhibition to stereochemistry and structure.

Enzyme Inhibition Kinetics Carbonic Anhydrase II Pharmacology

Primary Applications for rac-cis Dorzolamide Hydrochloride in Pharmaceutical Analysis and Quality Assurance


USP System Suitability and Impurity Quantification in Dorzolamide Ophthalmic Formulations

This compound is the mandatory USP reference standard for preparing system suitability solutions and quantifying dorzolamide-related impurities in ophthalmic solutions and fixed-dose combination products with timolol [1]. Analytical laboratories utilize it to ensure compliance with USP monograph acceptance criteria, thereby guaranteeing pharmaceutical quality and batch-to-batch consistency [2].

Chiral Purity Method Development and Validation for Dorzolamide API

Given its role as a key stereoisomeric impurity, rac-cis Dorzolamide Hydrochloride is essential for developing and validating chiral HPLC or UPLC methods to determine the enantiomeric purity of dorzolamide drug substance [1]. It serves as a positive control to establish resolution, limit of detection (LOD), and limit of quantitation (LOQ) for the cis-diastereomer relative to the trans-active pharmaceutical ingredient [2].

Forced Degradation Studies and Stability-Indicating Method Validation

The compound is employed in forced degradation studies (e.g., exposure to heat, light, oxidation) to assess the formation of the cis-diastereomer as a potential degradation product of dorzolamide hydrochloride [1]. Its use as a reference standard in stability-indicating HPLC methods is critical for establishing shelf-life specifications and monitoring product integrity over time.

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